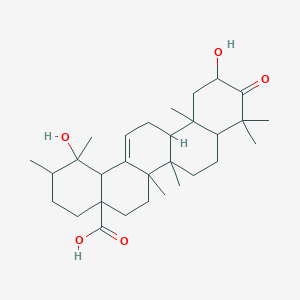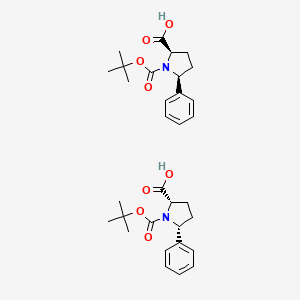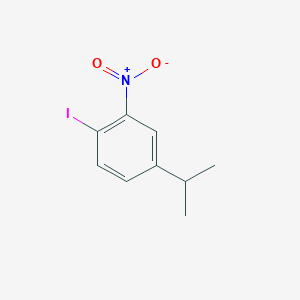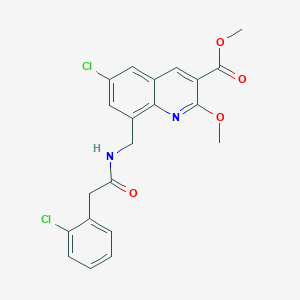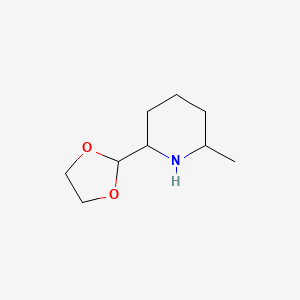
rac-(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,6R)-2-(1,3-dioxolan-2-il)-6-metilpiperidina, cis: es un compuesto quiral que pertenece a la clase de las piperidinas. Las piperidinas son heterociclos de seis miembros que contienen nitrógeno y que se utilizan ampliamente en química medicinal y síntesis orgánica. La presencia del anillo de dioxolano y el grupo metilo en posiciones específicas en el anillo de piperidina le confiere a este compuesto propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(2R,6R)-2-(1,3-dioxolan-2-il)-6-metilpiperidina, cis normalmente implica los siguientes pasos:
Formación del anillo de piperidina: Esto se puede lograr mediante reacciones de ciclación que involucran precursores apropiados.
Introducción del anillo de dioxolano: El anillo de dioxolano se puede introducir mediante una reacción con un diol y un aldehído o cetona en condiciones ácidas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina o en el anillo de dioxolano.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependerían de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
rac-(2R,6R)-2-(1,3-dioxolan-2-il)-6-metilpiperidina, cis:
Química: Se utiliza como bloque de construcción en la síntesis orgánica.
Biología: Puede servir como ligando en estudios bioquímicos.
Medicina: Posible uso en el desarrollo de fármacos debido a su estructura única.
Industria: Podría utilizarse en la síntesis de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por lo general, los compuestos como este podrían interactuar con enzimas, receptores u otras proteínas, afectando su función y provocando diversos efectos biológicos. Las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
2-(1,3-Dioxolan-2-il)piperidina: Carece del grupo metilo en la posición 6.
6-Metilpiperidina: Carece del anillo de dioxolano.
2,6-Dimetilpiperidina: Carece del anillo de dioxolano y tiene un grupo metilo adicional.
Singularidad
La combinación única del anillo de dioxolano y el grupo metilo en posiciones específicas en el anillo de piperidina hace que rac-(2R,6R)-2-(1,3-dioxolan-2-il)-6-metilpiperidina, cis sea diferente de otros compuestos similares. Esta singularidad estructural puede conducir a diferentes reactividades químicas y actividad biológica.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-6-methylpiperidine |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3 |
Clave InChI |
OFCBQVNBBVUIDC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a,11b-Dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12308421.png)

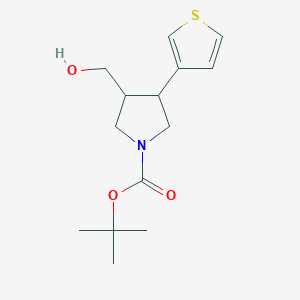

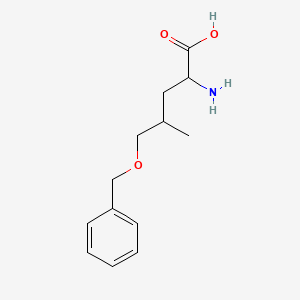

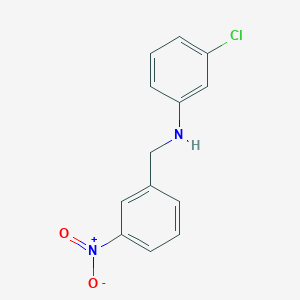


![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
